Cas no 59138-92-0 (trans-3-ethoxycyclobutan-1-ol)
trans-3-ethoxycyclobutan-1-ol Chemical and Physical Properties
Names and Identifiers
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- trans-3-ethoxycyclobutan-1-ol
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- MDL: MFCD22397420
- SMILES: CCO[C@H]1C[C@H](O)C1
trans-3-ethoxycyclobutan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | R160691-100mg |
(1R,3R)-3-Ethoxycyclobutan-1-ol |
59138-92-0 | 100mg |
$ 160.00 | 2022-06-03 | ||
| TRC | R160691-500mg |
(1R,3R)-3-Ethoxycyclobutan-1-ol |
59138-92-0 | 500mg |
$ 615.00 | 2022-06-03 | ||
| TRC | R160691-1g |
(1R,3R)-3-Ethoxycyclobutan-1-ol |
59138-92-0 | 1g |
$ 930.00 | 2022-06-03 | ||
| Enamine | EN300-269965-0.05g |
(1r,3r)-3-ethoxycyclobutan-1-ol |
59138-92-0 | 95.0% | 0.05g |
$338.0 | 2025-03-20 | |
| Enamine | EN300-269965-0.1g |
(1r,3r)-3-ethoxycyclobutan-1-ol |
59138-92-0 | 95.0% | 0.1g |
$505.0 | 2025-03-20 | |
| Enamine | EN300-269965-0.25g |
(1r,3r)-3-ethoxycyclobutan-1-ol |
59138-92-0 | 95.0% | 0.25g |
$721.0 | 2025-03-20 | |
| Enamine | EN300-269965-0.5g |
(1r,3r)-3-ethoxycyclobutan-1-ol |
59138-92-0 | 95.0% | 0.5g |
$1136.0 | 2025-03-20 | |
| Enamine | EN300-269965-1.0g |
(1r,3r)-3-ethoxycyclobutan-1-ol |
59138-92-0 | 95.0% | 1.0g |
$1458.0 | 2025-03-20 | |
| Enamine | EN300-269965-2.5g |
(1r,3r)-3-ethoxycyclobutan-1-ol |
59138-92-0 | 95.0% | 2.5g |
$2856.0 | 2025-03-20 | |
| Enamine | EN300-269965-5.0g |
(1r,3r)-3-ethoxycyclobutan-1-ol |
59138-92-0 | 95.0% | 5.0g |
$4226.0 | 2025-03-20 |
trans-3-ethoxycyclobutan-1-ol Suppliers
trans-3-ethoxycyclobutan-1-ol Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
Additional information on trans-3-ethoxycyclobutan-1-ol
Trans-3-Ethoxycyclobutan-1-Ol: A Comprehensive Overview
Trans-3-Ethoxycyclobutan-1-Ol (CAS No. 59138-92-0) is a unique organic compound that has garnered attention in the fields of organic chemistry and materials science. This compound, characterized by its cyclobutane ring structure with an ethoxy group and a hydroxyl group in a trans configuration, exhibits intriguing chemical properties that make it a subject of interest for researchers and industry professionals alike. In this article, we delve into the structural features, synthesis methods, applications, and recent advancements related to trans-3-Ethoxycyclobutan-1-Ol.
The molecular structure of trans-3-Ethoxycyclobutan-1-Ol is defined by its four-membered cyclobutane ring, which introduces strain into the molecule due to its non-planar geometry. This strain can influence the compound's reactivity and stability, making it a valuable model for studying strained ring systems in organic chemistry. The ethoxy group (-OCH₂CH₃) and hydroxyl group (-OH) are positioned trans to each other on the cyclobutane ring, which affects the molecule's stereochemistry and potential for enantioselective reactions.
Recent studies have explored the synthesis of trans-3-Ethoxycyclobutan-1-Ol through various routes, including ring-opening reactions of epoxides and catalytic asymmetric synthesis. These methods have not only improved the yield and purity of the compound but also opened avenues for its use in asymmetric catalysis. For instance, researchers have employed this compound as a chiral auxiliary in the synthesis of complex molecules, leveraging its unique stereochemical properties to achieve high enantioselectivity.
In terms of applications, trans-3-Ethoxycyclobutan-1-Ol has found utility in the pharmaceutical industry as an intermediate in drug discovery programs. Its strained ring system makes it a potential candidate for developing bioactive compounds with novel therapeutic properties. Additionally, this compound has been investigated for its role in polymer chemistry, where it serves as a building block for constructing advanced materials with tailored mechanical and electronic properties.
From an environmental perspective, understanding the degradation pathways of trans-3-Ethoxycyclobutan-1-Ol is crucial for assessing its impact on ecosystems. Recent research has focused on biodegradation studies under various environmental conditions, revealing that the compound undergoes microbial transformation through hydrolysis and oxidation mechanisms. These findings are essential for ensuring sustainable practices in industries that utilize this compound.
In conclusion, trans-3-Ethoxycyclobutan-1-Ol (CAS No. 59138-92-) stands out as a versatile compound with significant potential across multiple disciplines. Its unique structural features, coupled with advancements in synthesis and application techniques, continue to drive innovation in organic chemistry and related fields. As research progresses, we can expect further discoveries that will enhance our understanding of this intriguing molecule and unlock new opportunities for its use.
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